1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a complex organic compound featuring a piperidine ring, a chlorophenyl group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the acylation of 4-chlorophenylacetic acid with piperidine derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
4-Chlorophenylacetic acid: Contains the chlorophenyl group but lacks the piperidine ring.
N-(4-Chlorophenyl)piperidine: Similar structure but with different functional groups.
Uniqueness
1-[(4-Chlorophenyl)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is unique due to its combination of the piperidine ring, chlorophenyl group, and acetyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C20H29ClN2O |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29ClN2O/c21-18-9-7-17(8-10-18)16-20(24)23-14-5-2-6-19(23)11-15-22-12-3-1-4-13-22/h7-10,19H,1-6,11-16H2 |
InChI Key |
YAEIKIWUTSVPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.